
benzylcarbonyl-Ala-Phe-D-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylcarbonyl-Ala-Phe-D-Pro-OH is a synthetic peptide compound composed of the amino acids alanine, phenylalanine, and proline. The benzylcarbonyl group is attached to the N-terminus of the peptide, providing protection during synthesis. This compound is often used in peptide synthesis and research due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzylcarbonyl-Ala-Phe-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (D-proline) to a solid resin. The subsequent amino acids (phenylalanine and alanine) are added sequentially using coupling reagents such as HATU and DIPEA. The benzylcarbonyl group is introduced at the N-terminus to protect the peptide during synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of solid-phase peptide synthesis, but with optimized reaction conditions and purification methods to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Benzylcarbonyl-Ala-Phe-D-Pro-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The benzylcarbonyl group can be reduced to form the free amine.
Substitution: The benzylcarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Free amine form of the peptide.
Substitution: Peptides with different protecting groups or functional groups.
科学的研究の応用
Benzylcarbonyl-Ala-Phe-D-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and as a reference standard in analytical methods.
作用機序
The mechanism of action of benzylcarbonyl-Ala-Phe-D-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
類似化合物との比較
Similar Compounds
Cbz-Ala-Pro-OH: Another peptide with a benzylcarbonyl group, used in peptide synthesis and research.
Cbz-β-Ala-L-Pro-OH: A similar compound with a β-alanine residue, used in biochemical studies.
H-D-ALA-PRO-PHE-OH: A peptide with a similar sequence but without the benzylcarbonyl group.
Uniqueness
Benzylcarbonyl-Ala-Phe-D-Pro-OH is unique due to its specific sequence and the presence of the benzylcarbonyl group, which provides stability and protection during synthesis. This makes it a valuable tool in peptide research and synthesis, offering advantages in terms of reactivity and selectivity compared to similar compounds.
特性
分子式 |
C25H29N3O5 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
(2R)-1-[(2S)-3-phenyl-2-[[(2S)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29N3O5/c1-17(26-22(29)16-19-11-6-3-7-12-19)23(30)27-20(15-18-9-4-2-5-10-18)24(31)28-14-8-13-21(28)25(32)33/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t17-,20-,21+/m0/s1 |
InChIキー |
ZFPLVRDMVOUNGK-DZFGPLHGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


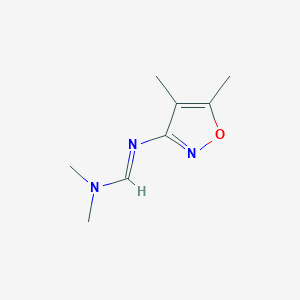


![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
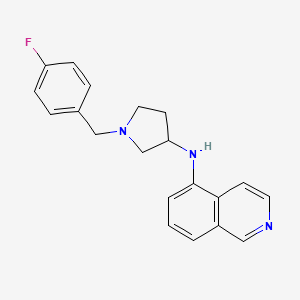
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
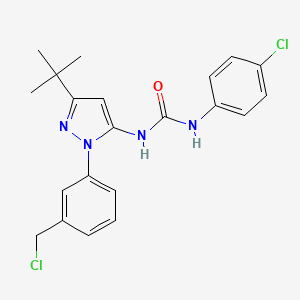
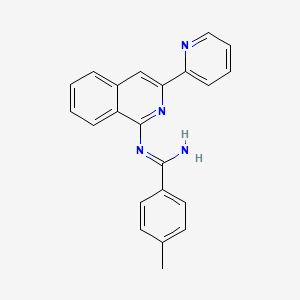

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
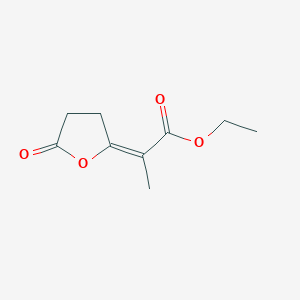
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
